molecular formula C19H23BFNO3 B7952671 4-(Benzyloxy)-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

4-(Benzyloxy)-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7952671
M. Wt: 343.2 g/mol
InChI Key: OEKNDRPXHGCSGU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a combination of benzyloxy, fluoro, and dioxaborolan groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps, including the formation of the benzyloxy and fluoro groups, followed by the introduction of the dioxaborolan moiety. One common method involves the use of Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(Benzyloxy)-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with various molecular targets. The dioxaborolan group can participate in boron-mediated reactions, which are crucial in organic synthesis. The fluoro and benzyloxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Uniqueness

4-(Benzyloxy)-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of the benzyloxy and fluoro groups, which are not commonly found together in similar compounds. These groups can significantly influence the compound’s chemical properties and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-fluoro-4-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BFNO3/c1-18(2)19(3,4)25-20(24-18)15-10-14(22)11-16(21)17(15)23-12-13-8-6-5-7-9-13/h5-11H,12,22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKNDRPXHGCSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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